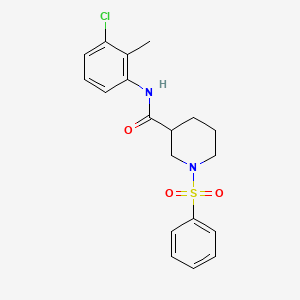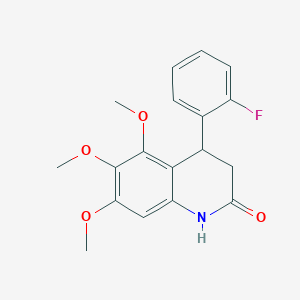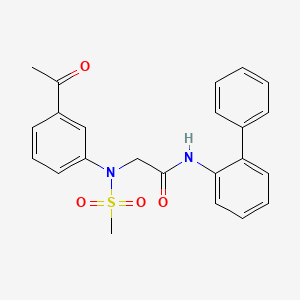
N-(3-chloro-2-methylphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
描述
Synthesis Analysis
The synthesis of similar compounds, particularly those involving piperidine and phenylsulfonyl moieties, often involves multiple steps, including coupling reactions, substitutions, and the use of catalysts to achieve the desired chemical structures. For example, Khalid et al. (2013) discuss the synthesis of O-substituted derivatives of piperidine sulfonamides, involving coupling and substitution reactions under controlled conditions, showcasing the complex synthetic pathways involved in producing these compounds (Khalid et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods and, sometimes, X-ray crystallography to elucidate the arrangement of atoms within the molecule. The detailed structural analysis helps in understanding the compound's reactivity, stability, and potential interactions with biological targets. For instance, Li et al. (2008) described the crystal structure of a benzamide derivative, providing insights into the spatial arrangement and potential reactivity pathways (Li et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving N-(3-chloro-2-methylphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and its derivatives can include substitutions, additions, and cyclization reactions, reflecting the compound's reactivity profile. These reactions can significantly affect the compound's biological activity and pharmacological properties. For example, the work of Matlock et al. (2015) demonstrates the synthesis of N-heterocycles using sulfonium salts, highlighting the chemical versatility of similar compounds (Matlock et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are crucial for their handling and application in further research and development. These properties are determined through empirical studies and contribute to understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical groups, stability under various conditions, and acidity or basicity, define the compound's interactions and its potential utility in chemical reactions or as part of larger molecular structures. Studies like those by Wang et al. (2016), exploring the synthesis and biological activities of compounds containing piperazine and arylsulfonyl moieties, provide insights into the chemical behavior and potential applications of these molecules (Wang et al., 2016).
属性
IUPAC Name |
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-17(20)10-5-11-18(14)21-19(23)15-7-6-12-22(13-15)26(24,25)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOHBFXLNSGZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4189912.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4189915.png)


![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4189952.png)
![1-(3-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4189956.png)
![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]butanamide](/img/structure/B4189964.png)
![N-(4-ethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4189984.png)

![ethyl 4-amino-2-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4189992.png)
![N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4189999.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4190005.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B4190011.png)
![N-[5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4190016.png)